molecular formula C23H30N4O3 B15024573 9-[3-methoxy-4-(3-methylbutoxy)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-[3-methoxy-4-(3-methylbutoxy)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B15024573
M. Wt: 410.5 g/mol
InChI Key: RBWUPSSMPKSVMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazoloquinazolinone family, characterized by a fused bicyclic core structure comprising a triazole ring and a quinazolinone moiety. The molecule features a 3-methoxy-4-(3-methylbutoxy)phenyl substituent at position 9, which introduces steric bulk and modulates electronic properties.

Properties

Molecular Formula

C23H30N4O3

Molecular Weight

410.5 g/mol

IUPAC Name

9-[3-methoxy-4-(3-methylbutoxy)phenyl]-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C23H30N4O3/c1-14(2)8-9-30-18-7-6-15(10-19(18)29-5)21-20-16(11-23(3,4)12-17(20)28)26-22-24-13-25-27(21)22/h6-7,10,13-14,21H,8-9,11-12H2,1-5H3,(H,24,25,26)

InChI Key

RBWUPSSMPKSVMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=NC=NN24)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[3-methoxy-4-(3-methylbutoxy)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include phosphoryl chloride, sodium hydroxide, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and improved purification techniques. The specific methods used can vary depending on the scale of production and the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

9-[3-methoxy-4-(3-methylbutoxy)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, can significantly affect the outcome of the reactions and the yield of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

9-[3-methoxy-4-(3-methylbutoxy)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-[3-methoxy-4-(3-methylbutoxy)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The triazole and quinazoline rings play a crucial role in its binding to target proteins and enzymes, leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven differences:

Compound Name Substituents at Position 9 Key Functional Groups Pharmacological Relevance
Target Compound 3-Methoxy-4-(3-methylbutoxy)phenyl Methoxy, branched alkoxy RXFP4 agonism; high selectivity
9-(4-Hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 4-Hydroxyphenyl Hydroxyl group Improved solubility; moderate activity
12-(4-Hydroxyphenyl)-3,3-dimethyl-3,4,5,12-tetrahydrobenzo[4,5]imidazo[2,1-b]quinazolin-1(2H)-one Benzoimidazole fused core Hydroxyl, imidazole Enhanced catalytic synthesis efficiency
9-(2-Bromophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 2-Bromophenyl Bromine Electron-withdrawing effects; altered reactivity
6,6-Dimethyl-9-phenyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 3,4,5-Trimethoxyphenyl Multiple methoxy groups Increased lipophilicity; kinase inhibition potential

Key Observations :

  • Electronic Effects : Bromine (in 2-bromophenyl derivatives) and methoxy groups (in the target compound) influence electron density, affecting binding to receptors. Bromine’s electron-withdrawing nature reduces nucleophilicity, whereas methoxy groups enhance resonance stabilization .
  • Solubility : Hydroxyl-substituted analogues exhibit higher aqueous solubility, making them preferable for formulations requiring bioavailability .
Pharmacological Activity Comparison
  • RXFP4 Agonism : The target compound demonstrates superior selectivity for RXFP4 over RXFP3, attributed to its bulky 3-methylbutoxy group, which minimizes off-target interactions. In contrast, 9-(4-hydroxyphenyl) analogues show broader receptor activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.